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For Researchers, Scientists, and Drug Development Professionals

The Corey-Chaykovsky reaction is a cornerstone of organic synthesis, enabling the formation
of three-membered rings such as epoxides, cyclopropanes, and aziridines from carbonyl
compounds, enones, and imines, respectively, through the action of sulfur ylides.[1][2][3] The
development of catalytic and enantioselective variants has significantly broadened the scope
and utility of this transformation, providing access to chiral building blocks crucial for the
synthesis of complex molecules and pharmaceuticals.[2][4]

This document provides detailed application notes and experimental protocols for two key
catalytic enantioselective Corey-Chaykovsky reactions: the epoxidation of ketones and the
cyclopropanation of enones.

Catalytic Enantioselective Epoxidation of Ketones

The asymmetric epoxidation of ketones via the Corey-Chaykovsky reaction is a powerful
method for the synthesis of chiral 2,2-disubstituted terminal epoxides, which are valuable
intermediates for the preparation of chiral tertiary alcohols.[1][5] A highly effective catalytic
system for this transformation utilizes a heterobimetallic lanthanum-lithium-BINOL (LLB)
complex.[5][6]
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» High Enantioselectivity: Achieves excellent enantiomeric excess (ee) for a broad range of
methyl ketones.[5][7]

e Mild Reaction Conditions: The reaction proceeds smoothly at room temperature.[5][7]

o Catalytic Process: Utilizes a chiral catalyst in substoichiometric amounts.[5]

Data Presentation

Table 1: Catalytic Asymmetric Epoxidation of Aryl Methyl Ketones using a La-Lis-(R)-BINOL
Complex (LLB)[5][7]

Ketone .
Entry Product Yield (%) ee (%)
Substrate
2-methyl-2-
1 Acetophenone ] >99 95
phenyloxirane
4'- 2-(4-
2 Methoxyacetoph methoxyphenyl)-  >99 97
enone 2-methyloxirane
4'- 2-(4-
3 Chloroacetophen  chlorophenyl)-2- 98 94
one methyloxirane
3- 2-(3-
4 Chloroacetophen  chlorophenyl)-2- 99 92
one methyloxirane
2'- 2-(2-
5 Chloroacetophen  chlorophenyl)-2- 94 95
one methyloxirane
4'- 2-methyl-2-(4-
6 Trifluoromethylac  (trifluoromethyl)p 99 93
etophenone henyl)oxirane
2-methyl-2-
2-Naphthyl
7 (naphthalen-2- 99 96
methyl ketone )
yl)oxirane
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Experimental Protocols

Protocol 1: Preparation of the La-Lis-(R)-BINOL (LLB) Catalyst (in situ)
This protocol describes the in situ preparation of the LLB catalyst.

Materials:

(R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL)

Lanthanum(lll) isopropoxide (La(O-i-Pr)s3)

n-Butyllithium (n-BulLi) in hexanes (typically 1.6 M)

Anhydrous tetrahydrofuran (THF)

Anhydrous toluene

Argon or nitrogen atmosphere

Procedure:

To a flame-dried Schlenk flask under an argon atmosphere, add (R)-BINOL (3.0 equiv.
relative to La).

¢ Add anhydrous THF to dissolve the BINOL.

» Cool the solution to 0 °C in an ice bath.

e Slowly add n-BulLi solution (3.0 equiv.) dropwise to the stirred solution.

» Allow the mixture to warm to room temperature and stir for 30 minutes.

¢ In a separate flame-dried Schlenk flask under argon, add La(O-i-Pr)s (1.0 equiv.).
e Add anhydrous THF to suspend the La(O-i-Pr)s.

e Cool the La(O-i-Pr)s suspension to 0 °C.
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» Slowly transfer the freshly prepared lithium binaphthoxide solution to the La(O-i-Pr)s
suspension via cannula.

» Allow the resulting mixture to warm to room temperature and stir for at least 1 hour before
use. The resulting suspension is the LLB catalyst solution.

Protocol 2: Catalytic Asymmetric Epoxidation of Acetophenone[5][7]

Materials:

Acetophenone

e Trimethylsulfoxonium iodide

e Sodium hydride (NaH), 60% dispersion in mineral olil

e La-Lis-(R)-BINOL (LLB) catalyst solution (prepared as in Protocol 1)
e Tris(2,4,6-trimethoxyphenyl)phosphine oxide (additive)

e Anhydrous tetrahydrofuran (THF)

e Anhydrous dimethyl sulfoxide (DMSO)

e Saturated aqueous ammonium chloride (NH4Cl) solution
o Ethyl acetate

e Brine

e Anhydrous magnesium sulfate (MgSQOa)

 Argon or nitrogen atmosphere

Procedure:

o To a flame-dried Schlenk flask under an argon atmosphere, add trimethylsulfoxonium
iodide (1.5 equiv.).
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e Add anhydrous DMSO and stir until the salt is fully dissolved.

e Add NaH (1.5 equiv.) portion-wise at room temperature and stir the resulting suspension for
1 hour to generate the sulfoxonium ylide.

e In a separate flame-dried Schlenk flask under argon, add the LLB catalyst solution (0.05
equiv. La).

o Add tris(2,4,6-trimethoxyphenyl)phosphine oxide (0.05 equiv.).
e Add a solution of acetophenone (1.0 equiv.) in anhydrous THF.
 Stir the mixture at room temperature for 10 minutes.

e Slowly add the pre-formed sulfoxonium ylide suspension to the ketone/catalyst mixture via
cannula.

 Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically
12-24 hours).

e Quench the reaction by the slow addition of saturated agueous NH4CI solution.
» Extract the aqueous layer with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous MgSOQa, filter, and
concentrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to afford the desired
epoxide.

o Determine the enantiomeric excess by chiral HPLC analysis.

Diagrams
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Caption: Mechanism of the Corey-Chaykovsky Epoxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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